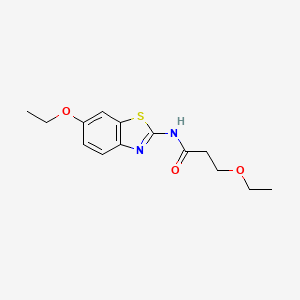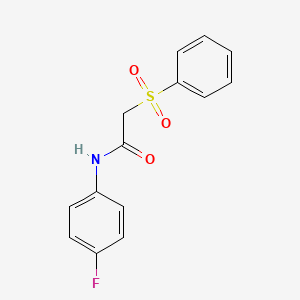![molecular formula C22H25N3O5S B11165024 2-((1'-acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B11165024.png)
2-((1'-acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy)-N-(4,5-dimethylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1’-acetyl-4-oxospiro[chroman-2,4’-piperidin]-7-yl)oxy)-N-(4,5-dimethylthiazol-2-yl)acetamide is a complex organic compound that features a spirochroman-piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1’-acetyl-4-oxospiro[chroman-2,4’-piperidin]-7-yl)oxy)-N-(4,5-dimethylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Spirochroman-Piperidine Core: This step involves the cyclization of a chromanone derivative with a piperidine derivative under acidic or basic conditions to form the spirochroman-piperidine core.
Acetylation: The spirochroman-piperidine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiazole Coupling: The final step involves coupling the acetylated spirochroman-piperidine with a thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and thiazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or alkane groups replacing carbonyl functionalities.
Substitution: Substituted derivatives with new functional groups replacing acetyl or thiazole groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological and inflammatory diseases.
Biological Studies: It can be used as a probe to study biological pathways involving spirochroman and thiazole derivatives.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((1’-acetyl-4-oxospiro[chroman-2,4’-piperidin]-7-yl)oxy)-N-(4,5-dimethylthiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological and inflammatory pathways.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins, thereby altering their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Spirochroman Derivatives: Compounds with similar spirochroman structures but different substituents.
Thiazole Derivatives: Compounds with thiazole rings but different attached groups.
Uniqueness
2-((1’-acetyl-4-oxospiro[chroman-2,4’-piperidin]-7-yl)oxy)-N-(4,5-dimethylthiazol-2-yl)acetamide is unique due to its combination of a spirochroman-piperidine core with a thiazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H25N3O5S/c1-13-14(2)31-21(23-13)24-20(28)12-29-16-4-5-17-18(27)11-22(30-19(17)10-16)6-8-25(9-7-22)15(3)26/h4-5,10H,6-9,11-12H2,1-3H3,(H,23,24,28) |
InChI Key |
GRVJWJXYZRFPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione](/img/structure/B11164941.png)
![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11164949.png)
![4-butyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B11164954.png)
![9-[(4-tert-butylbenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11164958.png)
![5-methyl-2-(2,4,5-trimethoxyphenyl)-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11164959.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B11164971.png)
![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11164979.png)
![2-(4-chlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B11164988.png)
![3-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11164998.png)
![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11165006.png)


![3-(benzylsulfonyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11165020.png)
![N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165035.png)
